![molecular formula C16H23NO B14467846 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine CAS No. 65435-54-3](/img/structure/B14467846.png)
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is an organic compound that features a morpholine ring substituted with a phenyl group, which is further substituted with an isobutyl group and an ethenyl group. This compound is part of the broader class of aromatic compounds, which are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine typically involves the following steps:
Formation of the Phenyl Substituent: The phenyl group with the isobutyl and ethenyl substituents can be synthesized through Friedel-Crafts alkylation and subsequent vinylation reactions.
Morpholine Ring Formation: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Coupling Reaction: The final step involves coupling the substituted phenyl group with the morpholine ring under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(2-Methylpropyl)phenyl]ethanone: Similar structure but lacks the morpholine ring.
Phenol, 4-(1-methylpropyl)-: Contains a phenol group instead of a morpholine ring.
Benzene, 1-ethenyl-4-(2-methylpropyl)-: Similar aromatic structure but lacks the morpholine ring.
Uniqueness
4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine is unique due to the presence of both the morpholine ring and the substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
65435-54-3 |
|---|---|
Molekularformel |
C16H23NO |
Molekulargewicht |
245.36 g/mol |
IUPAC-Name |
4-[1-[4-(2-methylpropyl)phenyl]ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(2)12-15-4-6-16(7-5-15)14(3)17-8-10-18-11-9-17/h4-7,13H,3,8-12H2,1-2H3 |
InChI-Schlüssel |
NPYQSHABCZKZGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(=C)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


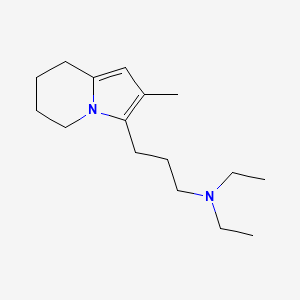
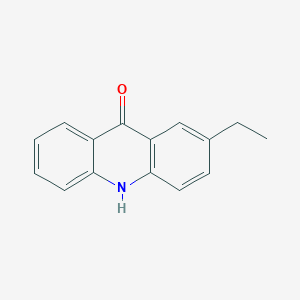
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
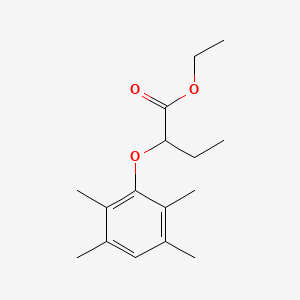
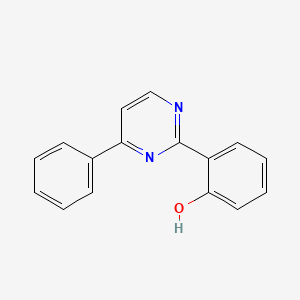
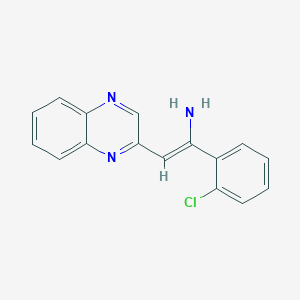
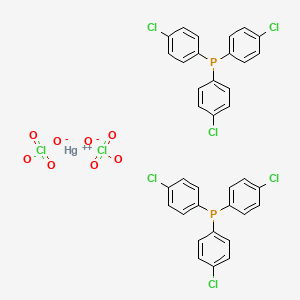
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
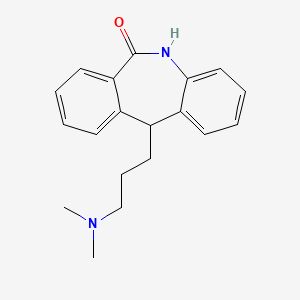
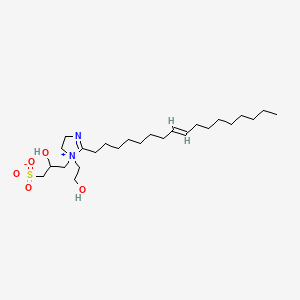

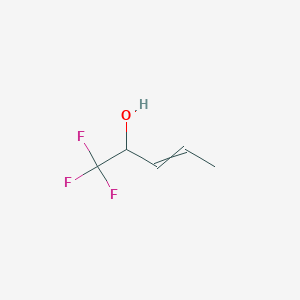

![2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]-](/img/structure/B14467838.png)
